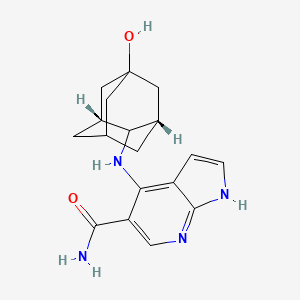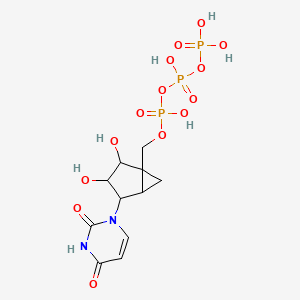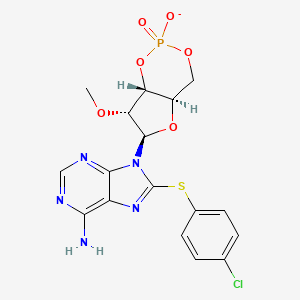![molecular formula C19H20INO2 B10771412 2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B10771412.png)
2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[125I]BE-2254: is an iodinated radioligand that specifically targets alpha 1-adrenoceptors . These receptors play a crucial role in regulating various physiological processes, including vascular tone, neurotransmitter release, and smooth muscle contraction. The compound’s high specific radioactivity (2175 Ci/mmol) makes it an excellent tool for studying these receptors .
Chemical Reactions Analysis
[125I]BE-2254 likely undergoes various chemical reactions, although specific examples are scarce. Common reactions for iodinated compounds include electrophilic substitution, oxidative processes, and nucleophilic substitution. Reagents such as iodine sources (e.g., NaI), oxidants (e.g., chloramine-T), and reducing agents (e.g., sodium metabisulfite) may be involved. Major products could include iodinated derivatives with altered binding properties .
Scientific Research Applications
Researchers utilize [125I]BE-2254 to explore alpha 1-adrenoceptor distribution, density, and function. Its applications span several fields:
Pharmacology: Investigating receptor subtypes and their roles in cardiovascular regulation.
Neurobiology: Studying adrenergic signaling in the central nervous system.
Drug Development: Assessing ligand-receptor interactions for potential therapeutic agents.
Radioligand Binding Assays: Quantifying receptor populations in tissues or cells.
Mechanism of Action
The compound likely binds to alpha 1-adrenoceptors, modulating downstream signaling pathways. Activation of these receptors leads to vasoconstriction, increased blood pressure, and other physiological responses. Further research is needed to elucidate the precise molecular targets and pathways influenced by [125I]BE-2254 .
Comparison with Similar Compounds
While detailed comparisons are limited, [125I]BE-2254’s uniqueness lies in its high affinity and specific radioactivity. Similar compounds include other radioligands targeting alpha 1-adrenoceptors, such as prazosin and WB 4101. [125I]BE-2254’s properties set it apart .
Properties
Molecular Formula |
C19H20INO2 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-[[2-(4-hydroxy-3-(125I)iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C19H20INO2/c20-17-11-13(5-8-18(17)22)9-10-21-12-15-7-6-14-3-1-2-4-16(14)19(15)23/h1-5,8,11,15,21-22H,6-7,9-10,12H2/i20-2 |
InChI Key |
DUOOAUBZMQZYLO-STTHPYEQSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC(=C(C=C3)O)[125I] |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC(=C(C=C3)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2z,6s)-6-{3-Chloro-5-[5-(Prop-1-Yn-1-Yl)pyridin-3-Yl]thiophen-2-Yl}-2-Imino-3,6-Dimethyltetrahydropyrimidin-4(1h)-One](/img/structure/B10771343.png)
![[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B10771354.png)
![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)
![2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10771367.png)
![4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B10771379.png)
![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)
![5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)
![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)
![[3H]eletriptan](/img/structure/B10771413.png)

![(13S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771418.png)
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10771420.png)
